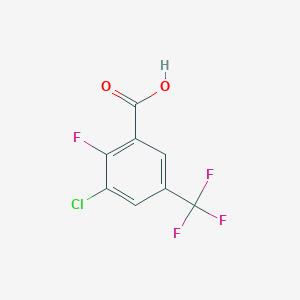

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Overview

Description

The compound of interest, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, is a halogenated benzoic acid derivative. Such compounds are often of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms, particularly chlorine and fluorine, can profoundly affect the chemical and physical properties of the molecule, as well as its reactivity.

Synthesis Analysis

The synthesis of halogenated benzoic acids can be complex, involving multiple steps and regioselective reactions. For instance, a related compound, 4-chloro-2,3,5-trifluorobenzoic acid, was synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process, which included halogenation and carboxylation steps . Although the exact synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies may be employed, such as selective halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is crucial for their reactivity and properties. The steric and electronic effects of the halogen substituents influence the molecular conformation and intermolecular interactions. For example, the molecular and supramolecular structure of a related phosphorus-containing compound with a chiral fluorinated substituent was determined using X-ray diffraction, highlighting the importance of stereochemistry in such molecules . Similarly, the molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide derivative were characterized as precursors for antitubercular drugs .

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including electrophilic aromatic substitution. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate was shown to be an effective reagent for the fluorination of aromatic substrates, indicating the potential for halogen exchange reactions in such compounds . The presence of a carboxylic acid group also opens up possibilities for coupling reactions and the formation of amides and esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the halogen substituents. The ortho fluoro- and chloro- substituted benzoic acids were investigated using density functional theory (DFT) to understand the effects of halogen interactions on the properties of these molecules . The presence of fluorine, in particular, can lead to high thermal stability and low moisture absorption, as seen in the synthesis of soluble fluoro-polyimides . Additionally, the ability of halogenated benzoic acids to form ordered superstructures through hydrogen bonding and other interactions can lead to unique phase behaviors, as demonstrated by a mesogen with a thermotropic cubic phase .

Scientific Research Applications

Directed Lithiation and Functionalization

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid can be involved in directed lithiation processes, leading to the synthesis of ortho-substituted products through reactions with various electrophiles. This method facilitates the introduction of different functional groups at specific positions on the aromatic ring, demonstrating its utility in constructing complex molecular architectures (Bennetau et al., 1995).

Synthesis of Aromatic Amino Acids

It has been used as a starting material in the synthesis of novel amino acids, highlighting its role in the development of new synthetic methodologies for incorporating fluorine into biologically relevant molecules. This approach is significant for drug discovery and development, offering pathways to fluorinated amino acids with potential pharmacological applications (Burger et al., 2006).

Development of Polyimide Materials

The compound has contributed to the synthesis of soluble fluoro-polyimides, showcasing its utility in materials science. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications (Xie et al., 2001).

Pharmacological Research

Safety And Hazards

properties

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINXNXRHKMRASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378686 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

CAS RN |

129931-45-9 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)